- Nitrogen-containing heterocyclic compound, pharmaceutical composition, and application in preparation of drug for treating and/or preventing disease or symptom affected by SSTR4 activation and drug for treating and/or preventing pain, China, , ,

Cas no 945761-94-4 (7-Iodo-1H-indazole)

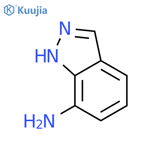

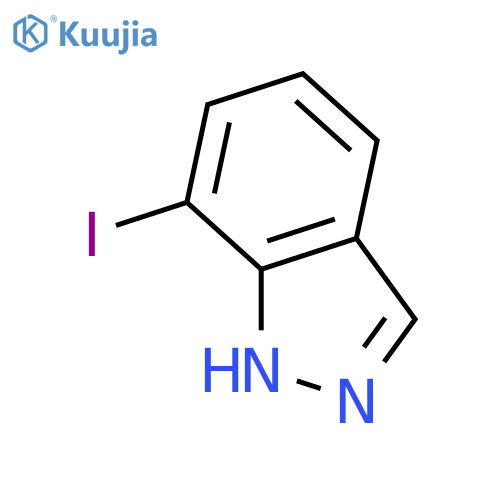

7-Iodo-1H-indazole structure

Nome do Produto:7-Iodo-1H-indazole

7-Iodo-1H-indazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Iodo-1H-indazole

- 1H-Indazole, 7-iodo -

- 7-IODO (1H)INDAZOLE

- 1H-INDAZOLE,7-IODO

- INDAZOLE,7-IODO

- 7-Iodoindazole

- 7-iodo-2H-indazole

- 1h-indazole,7-iodo-

- PubChem20887

- BCP26685

- BDBM50271276

- PB12605

- FCH3680729

- AX8158924

- AB0037521

- Y4807

- 7-Iodo-1H-indazole (ACI)

- AS-40784

- CS-0050017

- DTXSID40587385

- SCHEMBL12930782

- AKOS015853743

- VMB76194

- SY098815

- CHEMBL510569

- MFCD09263215

- G11318

- 945761-94-4

- J-519274

-

- MDL: MFCD09263215

- Inchi: 1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)

- Chave InChI: JBCFWHAFVDMAEU-UHFFFAOYSA-N

- SMILES: IC1C2=C(C=NN2)C=CC=1

Propriedades Computadas

- Massa Exacta: 243.95000

- Massa monoisotópica: 243.94975g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 129

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 28.7

- XLogP3: 2.2

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 2.1±0.1 g/cm3

- Ponto de Fusão: No data available

- Ponto de ebulição: 358.2±15.0 °C at 760 mmHg

- Ponto de Flash: 170.4±20.4 °C

- Índice de Refracção: 1.787

- PSA: 28.68000

- LogP: 2.16750

- Pressão de vapor: 0.0±0.8 mmHg at 25°C

7-Iodo-1H-indazole Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7-Iodo-1H-indazole Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Iodo-1H-indazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NK107-50mg |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 50mg |

109.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1125419-5g |

7-Iodo-1H-indazole |

945761-94-4 | 95% | 5g |

$500 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0339-5g |

7-Iodo-1H-indazole |

945761-94-4 | 98% | 5g |

¥3934.77 | 2025-01-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NK107-1g |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 1g |

865.0CNY | 2021-07-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03681-500MG |

7-iodo-1H-indazole |

945761-94-4 | 97% | 500MG |

¥ 495.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y0997441-10g |

7-Iodo (1H)indazole |

945761-94-4 | 95% | 10g |

$780 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158924-250mg |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 250mg |

¥158.0 | 2024-04-17 | |

| TRC | I719638-100mg |

7-Iodo-1H-indazole |

945761-94-4 | 100mg |

$ 70.00 | 2022-06-04 | ||

| TRC | I719638-500mg |

7-Iodo-1H-indazole |

945761-94-4 | 500mg |

$ 295.00 | 2022-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158924-5g |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 5g |

¥1355.0 | 2024-04-17 |

7-Iodo-1H-indazole Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite ; -5 - 0 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; -5 - 0 °C; 30 min, -5 - 0 °C; 1 h, -5 - 0 °C

1.2 Reagents: Sodium nitrite ; -5 - 0 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; -5 - 0 °C; 30 min, -5 - 0 °C; 1 h, -5 - 0 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 1 h, rt; rt → 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 20 - 30 min, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 20 - 30 min, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

Referência

- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sulfuric acid , Potassium iodide Solvents: Water ; 0 °C

Referência

- Efficient synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles, Synlett, 2007, (8), 1203-1206

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrochloric acid , Sulfuric acid Solvents: Water ; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; cooled; 40 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; cooled; 40 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, rt

Referência

- Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile, Bioorganic & Medicinal Chemistry, 2008, 16(11), 5962-5973

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sulfuric acid Solvents: Water ; rt; 30 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 12 h, rt

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 12 h, rt

Referência

- Synthesis and molecular modeling studies of N'-hydroxyindazolecarboximidamides as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Molecules, 2017, 22(11),

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sulfuric acid Solvents: Water ; rt; 30 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 2 h, rt

Referência

- Preparation of N'-hydroxyindazole carboxyimidamide derivatives for treatment of cancer, Korea, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide ; 0 - 5 °C

Referência

- Synthesis of novel 7-alkynylindazole derivatives: molecular and crystal structure of 7-(pent-1-ynyl)-1H-indazole, Journal of Chemical Research, 2014, 38(1), 12-15

7-Iodo-1H-indazole Raw materials

7-Iodo-1H-indazole Preparation Products

7-Iodo-1H-indazole Literatura Relacionada

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

945761-94-4 (7-Iodo-1H-indazole) Produtos relacionados

- 2224209-48-5(N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide)

- 901761-99-7((E)-Tert-Butyl but-2-ene-1,4-diyldicarbamate)

- 1206971-41-6(5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole)

- 2034372-77-3(3-chloro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-2-methylbenzene-1-sulfonamide)

- 2034549-58-9(N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(4-methanesulfonylphenyl)propanamide)

- 4964-76-5(7-Methoxyquinoline)

- 895482-88-9(N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide)

- 2172562-59-1(4-ethyl-1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol)

- 952200-96-3(2-cyclopropanecarbonyl-1H-imidazole)

- 941933-28-4(N'-2-(cyclohex-1-en-1-yl)ethyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:945761-94-4)7-Iodo-1H-indazole

Pureza:99%

Quantidade:5g

Preço ($):256.0